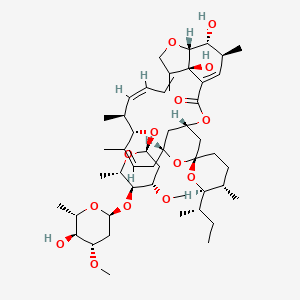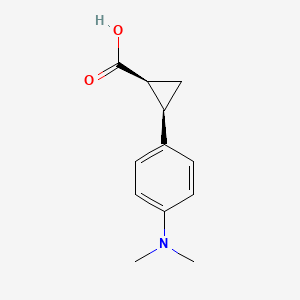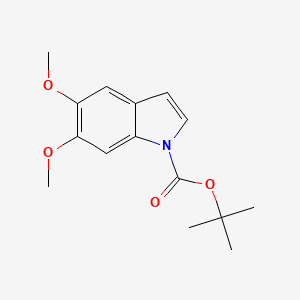
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol is an organic compound that belongs to the class of polyphenols This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an amino group linked to another hydroxyl-substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol typically involves the reaction of 2-aminophenol with 1,3-dihydroxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound while maintaining consistency in quality and reducing production costs .
化学反応の分析
Types of Reactions
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Therapeutic Effects: The compound may modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
類似化合物との比較
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol can be compared with other similar compounds, such as:
2-(2′,4′-Dihydroxyphenyl)benzimidazole: Known for its fluorescent properties and sensitivity to the micro-environment.
2-(2′,4′-Dihydroxyphenyl)benzoxazole: Similar in structure but with different electronic and optical properties.
2-(2′,4′-Dihydroxyphenyl)benzothiazole: Exhibits unique emission characteristics due to excited state intramolecular proton transfer.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
4-(2-hydroxyanilino)benzene-1,3-diol |
InChI |
InChI=1S/C12H11NO3/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15/h1-7,13-16H |
InChIキー |
XRYMBAHLJXHZFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)


![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)

![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)





![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
